3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol;4-nitrobenzoic acid
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Overview
Description
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol and 4-nitrobenzoic acid are two distinct chemical compounds. 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is a compound with a molecular formula of C8H16O3 and is known for its applications in organic synthesis . 4-nitrobenzoic acid, on the other hand, is an aromatic compound with a nitro group attached to the benzene ring, commonly used in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol can be synthesized through the reaction of 1,2,5-pentanetriol with acetone in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring.
4-nitrobenzoic acid can be prepared by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: Industrial production of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield . The process is optimized for high efficiency and minimal waste generation.
4-nitrobenzoic acid is produced industrially through a similar nitration process, with additional purification steps such as recrystallization to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
4-nitrobenzoic acid primarily undergoes substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group . It can also participate in reduction reactions to form 4-aminobenzoic acid .
Major Products Formed: Oxidation of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol can yield corresponding carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to the formation of various derivatives depending on the substituents introduced .
Reduction of 4-nitrobenzoic acid results in the formation of 4-aminobenzoic acid, which is a key intermediate in the synthesis of various pharmaceuticals .
Scientific Research Applications
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is used in organic synthesis as a building block for the preparation of more complex molecules . It is also employed in the development of bio-based solvents and as an intermediate in the synthesis of pharmaceuticals .
4-nitrobenzoic acid is widely used in the synthesis of dyes, pigments, and pharmaceuticals . It serves as a precursor for the production of 4-aminobenzoic acid, which is an important intermediate in the manufacture of local anesthetics and other drugs .
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis . Its molecular structure allows for the formation of stable intermediates during reactions, facilitating the synthesis of complex molecules .
4-nitrobenzoic acid exerts its effects through its electron-withdrawing nitro group, which influences the reactivity of the benzene ring . This property makes it a valuable reagent in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds:
- 2,2-Dimethyl-1,3-dioxolan-4-one
- 2,2-Dimethyl-4-(3-hydroxypropyl)-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness: 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to other dioxolane derivatives . Its versatility in organic synthesis makes it a valuable compound in various chemical processes .
4-nitrobenzoic acid is distinguished by its nitro group, which significantly enhances its reactivity in substitution reactions compared to other benzoic acid derivatives . This property makes it a crucial intermediate in the synthesis of various organic compounds .
Properties
CAS No. |
544707-03-1 |
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Molecular Formula |
C15H21NO7 |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C8H16O3.C7H5NO4/c1-8(2)10-6-7(11-8)4-3-5-9;9-7(10)5-1-3-6(4-2-5)8(11)12/h7,9H,3-6H2,1-2H3;1-4H,(H,9,10) |
InChI Key |
ANGQCRRFPYWVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCCO)C.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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